molecular formula C13H14O6 B7770886 Diethyl 1,3,5-benzenetricarboxylate

Diethyl 1,3,5-benzenetricarboxylate

Cat. No.: B7770886
M. Wt: 266.25 g/mol
InChI Key: GAVXMTRMXPWCCV-UHFFFAOYSA-N
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Description

Diethyl 1,3,5-benzenetricarboxylate, also known as diethyl 5-carboxyisophthalate, is an organic compound with the molecular formula C13H14O6. It is a derivative of benzenetricarboxylic acid, where two of the carboxyl groups are esterified with ethanol. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1,3,5-benzenetricarboxylate can be synthesized through the esterification of 1,3,5-benzenetricarboxylic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,3,5-benzenetricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3,5-benzenetricarboxylic acid and ethanol.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Hydrolysis: 1,3,5-benzenetricarboxylic acid and ethanol.

    Reduction: Various reduced derivatives depending on the reducing agent and conditions.

    Substitution: Substituted benzenetricarboxylate derivatives with functional groups like nitro or halogen.

Scientific Research Applications

Diethyl 1,3,5-benzenetricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of protein-protein interactions in proteomics research.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, biochemicals, and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 1,3,5-benzenetricarboxylate is primarily related to its ability to participate in esterification and hydrolysis reactions. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can then interact with various biological targets. In proteomics research, the compound can bind to specific proteins, facilitating the study of protein interactions and functions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,2,4-benzenetricarboxylate: Similar structure but with different positional isomers of the carboxyl groups.

    Diethyl 1,3,5-cyclohexanetricarboxylate: A saturated analog with a cyclohexane ring instead of a benzene ring.

    Diethyl 1,3,5-pyrazoletricarboxylate: Contains a pyrazole ring instead of a benzene ring.

Uniqueness

Diethyl 1,3,5-benzenetricarboxylate is unique due to its specific arrangement of ester groups on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.

Properties

IUPAC Name

3,5-bis(ethoxycarbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVXMTRMXPWCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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